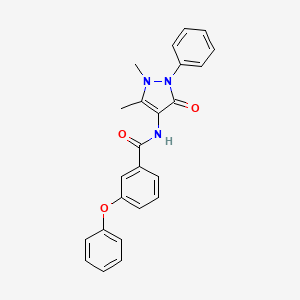

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenoxybenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

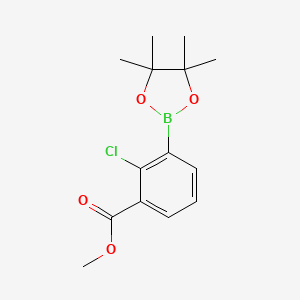

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenoxybenzenecarboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .

Synthesis Analysis

The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction is heated at 50 ○C and stirred for 3 hours, yielding an orange solution .Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly . Hirshfeld surface analysis was performed to probe intermolecular interactions in detail .Chemical Reactions Analysis

The compound has been involved in various chemical reactions due to its multi-functional groups . For instance, it has been used as a building block for synthesizing different heterocyclic and bioactive compounds .Physical And Chemical Properties Analysis

The compound has a molecular formula of C36H36N8O6S4 and a monoisotopic mass of 804.164063 Da . It has 14 H bond acceptors, 2 H bond donors, and 12 freely rotating bonds . The compound has a polar surface area of 261 Å2 and a molar volume of 513.0±5.0 cm3 .Scientific Research Applications

Synthesis and Characterization

The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio. Single crystal X-ray diffraction (XRD) analysis confirms its structure. The compound exhibits various intermolecular interactions, including hydrogen bonding and π-ring interactions. Hirshfeld surface analysis provides insights into these interactions, while quantum parameters are calculated using the B3LYP method with the Def2-SVPD basis set .

Biological Activity

- Analgesic and Anti-inflammatory Properties : 4-aminoantipyrine derivatives, including this compound, have been tested for their analgesic and anti-inflammatory effects. These properties make them potential candidates for pain management and inflammation control .

- Anticancer Activity : Researchers have explored the anticancer potential of 4-aminoantipyrine derivatives. Their unique structure and functional groups may contribute to novel cancer therapies .

Synthetic Applications

- Building Blocks for Heterocyclic Compounds : 4-aminoantipyrine serves as a versatile building block for synthesizing various heterocyclic compounds. Schiff base derivatives, formed by reacting the amine group with aldehydes or ketones, find applications in dye preparation, analytical reagents, and chemo-sensors .

- Thiourea Derivatives : Thiourea derivatives of 4-aminoantipyrine are obtained by reacting the amine group with isothiocyanate compounds. These derivatives have applications in the food industry, dye production, and pigment preparation .

Molecular Docking

The compound was docked with Ampicillin-CTX-M-15 , a bacterial enzyme. The results indicate favorable binding interactions between the ligand and specific amino acids, with a binding score of -5.26 kcal/mol. This suggests potential antimicrobial activity .

properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-17-22(24(29)27(26(17)2)19-11-5-3-6-12-19)25-23(28)18-10-9-15-21(16-18)30-20-13-7-4-8-14-20/h3-16H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZZKPLSWJODRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-phenoxybenzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2971377.png)

![3-(4-fluorophenyl)-2-[(2-imino-2H-chromen-3-yl)thio]quinazolin-4(3H)-one](/img/structure/B2971380.png)

![ethyl 4-({[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2971384.png)

![5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine](/img/structure/B2971387.png)

![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2971390.png)

![N-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2971393.png)

![N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2971397.png)